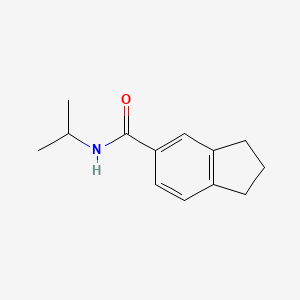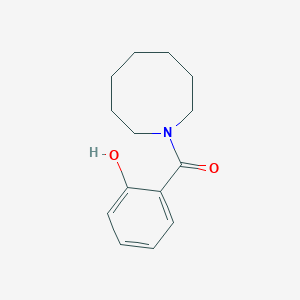![molecular formula C17H22N2O2 B7474787 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. CPP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
CPP acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a decrease in the firing rate of serotonergic neurons, leading to a decrease in the release of serotonin. This mechanism is thought to underlie the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects
In addition to its effects on the 5-HT1A receptor, CPP has been shown to modulate other neurotransmitter systems, including the dopamine and norepinephrine systems. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that CPP may have potential applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be taken into consideration when using CPP in experiments.
Zukünftige Richtungen
CPP has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
1. Investigating the effects of CPP on other neurotransmitter systems and their potential therapeutic applications.
2. Studying the long-term effects of CPP on brain function and behavior.
3. Developing new analogs of CPP with improved solubility and selectivity for the 5-HT1A receptor.
4. Conducting clinical trials to determine the safety and efficacy of CPP in the treatment of neuropsychiatric disorders.
Conclusion
CPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments have been extensively studied. Further research is needed to determine its potential therapeutic applications in humans and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of CPP involves the reaction of 1-(2-methylphenyl) piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CPP. Other methods of synthesis have also been reported, including the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
CPP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CPP has also been found to have anxiolytic and antidepressant effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-4-2-3-5-15(13)12-16(20)18-8-10-19(11-9-18)17(21)14-6-7-14/h2-5,14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRDNCLOOAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
